3,5-Dichlorobenzimidamide hydrochloride
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Overview
Description
3,5-Dichlorobenzimidamide hydrochloride is a chemical compound with the molecular formula C7H7Cl3N2 It is a derivative of benzimidamide, where two chlorine atoms are substituted at the 3rd and 5th positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichlorobenzimidamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichlorobenzonitrile.
Hydrolysis: 3,5-dichlorobenzonitrile is hydrolyzed in the presence of sodium hydroxide to form 3,5-dichlorobenzoic acid.
Amidation: The 3,5-dichlorobenzoic acid is then reacted with ammonia or an amine to form 3,5-dichlorobenzamide.
Formation of Hydrochloride Salt: Finally, the 3,5-dichlorobenzamide is treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same steps as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichlorobenzimidamide hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with different properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzimidamides.
Reduction Reactions: Reduced derivatives of this compound.
Oxidation Reactions: Oxidized derivatives with different functional groups.
Scientific Research Applications
3,5-Dichlorobenzimidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-Dichlorobenzimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorobenzimidamide hydrochloride
- 2,5-Dichlorobenzimidamide hydrochloride
- 3,5-Dichlorobenzamide
Uniqueness
3,5-Dichlorobenzimidamide hydrochloride is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3,5-dichlorobenzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2.ClH/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,(H3,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLPJEKRAYZAMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372472 |
Source
|
Record name | 3,5-Dichlorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22978-61-6 |
Source
|
Record name | 3,5-Dichlorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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